Methyl 3-anilino-2-[(4-methoxybenzoyl)amino]acrylate
Description
Methyl 3-anilino-2-[(4-methoxybenzoyl)amino]acrylate is a β-enamino ester derivative characterized by a methyl ester group, an anilino substituent, and a 4-methoxybenzoylamino moiety. Such compounds are pivotal intermediates in organic synthesis, particularly for constructing heterocycles like quinolines and β-enamino acids, which have applications in pharmaceuticals and agrochemicals . The methoxybenzoyl group enhances electron density on the aromatic ring, influencing reactivity and intermolecular interactions such as hydrogen bonding .
Properties
IUPAC Name |
methyl (E)-3-anilino-2-[(4-methoxybenzoyl)amino]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-15-10-8-13(9-11-15)17(21)20-16(18(22)24-2)12-19-14-6-4-3-5-7-14/h3-12,19H,1-2H3,(H,20,21)/b16-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAPIOLVLPBDQR-FOWTUZBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CNC2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C/NC2=CC=CC=C2)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-anilino-2-[(4-methoxybenzoyl)amino]acrylate typically involves the reaction of aniline with methyl 3-bromo-2-[(4-methoxybenzoyl)amino]acrylate under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically isolated by filtration and dried under reduced pressure.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-anilino-2-[(4-methoxybenzoyl)amino]acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the aniline or methoxybenzoyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 3-anilino-2-[(4-methoxybenzoyl)amino]acrylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-anilino-2-[(4-methoxybenzoyl)amino]acrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
2.1 Substituent Variations on the Aniline Ring
- Chlorinated Analogues: Methyl 3-(2,4-dichloroanilino)-2-[(4-methoxybenzoyl)amino]acrylate (synonym: AC1LSY6O) replaces the aniline hydrogen atoms with chlorine at the 2- and 4-positions.
- Ethoxy vs. Methoxy: (Z)-Methyl 3-(4-ethoxyanilino)acrylate substitutes the methoxy group with ethoxy, slightly increasing steric bulk and lipophilicity. Crystal structure analysis (using SHELX ) shows similar bond lengths (C=O: ~1.21 Å) but altered hydrogen-bonding networks due to the larger ethoxy group .
- Methyl Substituents: Ethyl (Z)-3-(4-methylanilino) oxalate features a methyl group on the aniline ring, reducing polarity compared to methoxy. This steric effect may limit hydrogen-bonding interactions, as seen in its crystal packing .
2.2 Ester Group Modifications
- Ethyl vs. Methyl Esters: Ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]acrylate replaces the methyl ester with ethyl, increasing molecular weight (MW: ~276 g/mol vs. ~262 g/mol for the methyl analogue). Ethyl esters often exhibit higher solubility in organic solvents, influencing reaction kinetics .
- Cyano and Mercapto Additions: Ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate introduces cyano and mercapto groups, drastically altering electronic properties. The cyano group withdraws electrons, while the mercapto (-SH) enables disulfide bond formation, relevant in polymer chemistry .
2.3 Sulfonyl vs. Benzoyl Groups
Methyl (2Z)-3-anilino-2-[(4-ethylphenyl)sulfonyl]acrylate replaces the methoxybenzoyl group with a sulfonyl moiety.
Physicochemical and Crystallographic Properties
Biological Activity
Methyl 3-anilino-2-[(4-methoxybenzoyl)amino]acrylate (CAS: 245039-24-1) is a synthetic compound with notable potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and applications, drawing from diverse research findings and case studies.
Chemical Structure and Properties
This compound possesses the molecular formula and a molecular weight of 326.35 g/mol. Its structure includes an aniline moiety connected to a methoxybenzoyl group through an acrylate linkage, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O4 |
| Molecular Weight | 326.35 g/mol |
| Predicted Boiling Point | ~544.9 °C |
| Density | ~1.235 g/cm³ |
| Purity | >95% |
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in antimicrobial and anticancer domains.
1. Antimicrobial Activity:
Preliminary studies suggest that this compound has potential antimicrobial properties. It may inhibit the growth of various bacterial strains, although specific mechanisms remain to be elucidated. Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating a possible broad-spectrum activity.
2. Anticancer Properties:
The compound's interactions with cellular signaling pathways suggest it may act as an anticancer agent. In vitro assays have indicated that it can induce apoptosis in cancer cell lines, potentially by modulating key proteins involved in cell cycle regulation and apoptosis.
The mechanism of action for this compound likely involves:
- Binding to Enzymes/Receptors: The compound may interact with specific enzymes or receptors, influencing their activity.
- Modulation of Signaling Pathways: It is hypothesized to affect pathways related to cell proliferation and survival, particularly in cancer cells.
Further research is needed to clarify these interactions and confirm the pathways involved.
Synthesis
The synthesis of this compound typically involves the reaction of aniline derivatives with methyl 3-bromo-2-[(4-methoxybenzoyl)amino]acrylate under basic conditions. Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with purification achieved through recrystallization or chromatography.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing context for the potential of this compound:
- Anticancer Study: A study on related acrylate compounds demonstrated significant inhibition of HDAC enzymes, which are implicated in cancer progression. Compounds with similar structures showed IC50 values ranging from 14 to 67 nM against various HDAC isoforms, suggesting a potential for similar efficacy in this compound .
- Antimicrobial Research: Research on methoxy-substituted benzoyl compounds indicated enhanced antimicrobial activities compared to their non-substituted counterparts, hinting that the methoxy group may play a critical role in biological interactions .
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing Methyl 3-anilino-2-[(4-methoxybenzoyl)amino]acrylate and related β-enamino esters?
Answer:
The synthesis of β-enamino esters like this compound typically involves condensation reactions between activated esters and aniline derivatives. A common approach includes:
- Step 1: Reacting methyl acrylate derivatives with substituted anilines under basic conditions (e.g., triethylamine) to form the β-enamino ester backbone .
- Step 2: Introducing the 4-methoxybenzoyl group via acylation using 4-methoxybenzoyl chloride or mixed anhydrides .
- Optimization: Microwave-assisted synthesis or solvent-free conditions may enhance yield and reduce reaction time, as seen in analogous β-enamino ester syntheses .
Key challenges include controlling regioselectivity and minimizing side reactions like over-acylation. Characterization via NMR (to confirm enamine geometry) and mass spectrometry is critical .
Basic: How is single-crystal X-ray diffraction (SC-XRD) utilized to determine the molecular structure of this compound?
Answer:
SC-XRD involves:
- Crystal Growth: Slow evaporation of a saturated solution (e.g., ethanol/chloroform) to obtain high-quality crystals .
- Data Collection: Using a diffractometer (Mo/Kα radiation) to measure intensities. Software like SADABS corrects absorption effects .
- Structure Solution: Programs like SHELXD (for direct methods) or SHELXS (for Patterson synthesis) solve the phase problem .
- Refinement: SHELXL refines atomic positions, thermal parameters, and restraints. The final model evaluates fit indices (e.g., R₁ < 0.05 for high-quality data) .
Example parameters from a related structure: Monoclinic P2₁/n space group, a = 12.421 Å, b = 6.337 Å, c = 16.569 Å, β = 96.5°, Z = 4 .
Advanced: How can researchers address data contradictions during crystallographic refinement?
Answer:
Common issues and solutions include:
- High R-factors:Check for twinning (use SHELXL 's twin refinement tools) or disorder. Apply anisotropic displacement parameters for heavy atoms .
- Poor Data-to-Parameter Ratios: Optimize restraints (e.g., C–C bond distances) or merge equivalent reflections. For example, a ratio > 10:1 is acceptable for small molecules .
- Thermal Motion Artifacts: Use rigid-body refinement for flexible groups (e.g., methoxy substituents) .
Advanced validation tools like PLATON or CIF-check identify symmetry mismatches or missing electron density .
Advanced: What computational methods validate experimental structural data for this compound?
Answer:
- Density Functional Theory (DFT): Compare calculated (e.g., Gaussian 09 ) and experimental bond lengths/angles. For example, deviations < 0.02 Å confirm accuracy .
- Hirshfeld Surface Analysis: Maps intermolecular interactions (e.g., H-bonds between amide groups and π-π stacking of aromatic rings) .
- Conformational Analysis: Molecular mechanics (e.g., Mercury ) assess steric strain in the acrylate backbone .
Discrepancies > 3σ may indicate undetected disorder or incorrect space group assignment.
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Confirm regiochemistry (e.g., Z/E isomerism via coupling constants) and substitution patterns. The anilino NH proton typically appears at δ 8–9 ppm .
- IR Spectroscopy: Identify amide I (1650–1680 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) stretches .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) with < 3 ppm error .
For purity assessment, HPLC with UV detection (λ = 254 nm) is recommended.
Advanced: What mechanistic insights exist for cyclization reactions involving this acrylate derivative?
Answer:
The compound’s α,β-unsaturated ester moiety enables cyclization via:
- Electrophilic Activation: Coordination of Pd(II) to the acrylate double bond facilitates intramolecular attack by nucleophilic groups (e.g., amines), forming heterocycles like quinolines .
- Thermal Pathways: Heating in DMF induces Michael addition-cyclization, forming pyrrolidinones. Kinetic studies (monitored by ¹H NMR) suggest a first-order dependence on acrylate concentration .
Computational studies (e.g., transition state modeling with Gaussian ) predict activation barriers and regioselectivity trends .
Advanced: How do steric and electronic effects influence the reactivity of the 4-methoxybenzoyl group?
Answer:
- Steric Effects: The methoxy substituent at the para position reduces rotational freedom, favoring planar conformations that enhance conjugation with the acrylate backbone .
- Electronic Effects: The electron-donating methoxy group increases electron density on the benzoyl ring, stabilizing intermediates during nucleophilic acyl substitution .
Experimental evidence includes Hammett σ⁺ correlations (ρ ≈ -0.8 for methoxy-substituted benzoyls) and X-ray-derived torsion angles (e.g., C–O–C–C dihedral angles ≈ 5°) .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- Toxicity: Acrylates can cause skin sensitization; use nitrile gloves and fume hoods .
- Storage: Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the ester group .
- Waste Disposal: Neutralize with aqueous NaOH (pH > 10) before disposal .
MSDS-compliant labeling and spill kits (activated carbon absorbents) are mandatory .
Advanced: How does the crystal packing of this compound influence its physicochemical properties?
Answer:
- Hydrogen Bonding: N–H···O=C interactions form 1D chains, increasing melting points (e.g., >200°C) .
- π-Stacking: Offset stacking of aromatic rings reduces solubility in nonpolar solvents .
- Thermal Stability: TGA analysis shows decomposition onset at ~250°C, correlating with intermolecular bond strength .
Packing diagrams (generated with ORTEP-3 ) visualize these interactions .
Advanced: What strategies optimize enantioselective synthesis of chiral derivatives from this compound?
Answer:
- Chiral Catalysts: Use Ru(II)-BINAP complexes for asymmetric hydrogenation of the acrylate double bond (≥90% ee) .
- Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze ester enantiomers .
- Chiral Auxiliaries: Temporarily attach menthol groups to direct stereochemistry during cyclization .
Circular dichroism (CD) and polarimetry monitor enantiomeric excess post-synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
